

Flecainide-d4: Chemical Structure, Properties, and Bioanalytical Applications[1]

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Compound of Interest

Compound Name: Flecainide-d4

Cat. No.: B13444232

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Executive Summary

Flecainide-d4 is the stable isotope-labeled analog of Flecainide, a Class Ic antiarrhythmic agent.[1][2] Enriched with four deuterium atoms, this compound serves as the gold-standard Internal Standard (IS) for the quantification of Flecainide in biological matrices (plasma, serum, urine) using Isotope Dilution Mass Spectrometry (IDMS).[1] Its physicochemical identity mirrors the unlabeled drug, ensuring co-elution during chromatography while providing a distinct mass shift (+4 Da) to compensate for matrix effects, ionization suppression, and extraction variability.[1]

Chemical Identity and Structure

Flecainide-d4 is chemically modified to incorporate four deuterium (

H) atoms.[1] Based on the primary mass spectrometric transitions used in validated assays, the isotopic labeling is typically located on the trifluoroethoxy side chains.[1]

Structural Analysis[1]

- Chemical Name: N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide-d4[1][3][4]

- Isotopic Pattern: The most common commercial synthesis utilizes deuterated trifluoroethanol precursors, resulting in the incorporation of two deuterium atoms at the methylene position of each of the two trifluoroethoxy groups (), yielding a total of 4 deuterium atoms.
- CAS Number: 1276197-21-7 (Acetate salt); Unlabeled parent is 54143-55-4.[1]

Comparative Chemical Data

| Property | Flecainide (Unlabeled) | Flecainide-d4 (Labeled) |
|-------------------|--------------------------|--------------------------|
| Molecular Formula | | |
| Molecular Weight | 414.34 g/mol | ~418.36 g/mol |
| Monoisotopic Mass | 414.1378 Da | 418.1629 Da |
| Appearance | White to off-white solid | White to off-white solid |
| Salt Form | Typically Acetate | Typically Acetate |

Physicochemical Properties[1][3][4][6][7][8]

Understanding the physicochemical behavior of **Flecainide-d4** is critical for assay development.[1] As an isotopic analog, its solubility and pKa are virtually identical to the unlabeled drug, ensuring it tracks the analyte perfectly during sample preparation.[1]

Solubility and Stability[1]

- Solubility:
 - Methanol/Ethanol: Soluble (>10 mg/mL).[1][4]
 - DMSO: Soluble (>15 mg/mL).[1][4]
 - Water: Slightly soluble (Acetate salt improves aqueous solubility).[1]
- pKa: ~9.3 (Basic, due to the piperidine nitrogen).[1]
- LogP: ~3.78 (Lipophilic).[1]

- Storage: -20°C (solid); -80°C (solution). Hygroscopic; store under inert gas.

Bioanalytical Application: LC-MS/MS Protocol

The primary utility of **Flecainide-d4** is in Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) studies.^[1] The following protocol outlines a validated workflow for quantifying Flecainide in human plasma.

Rationale for Isotope Dilution

Using **Flecainide-d4** corrects for Matrix Effects. In Electrospray Ionization (ESI), phospholipids in plasma can suppress ionization.^[1] Since **Flecainide-d4** co-elutes with the analyte but has a distinct mass, any suppression affects both equally, maintaining the accuracy of the calculated concentration ratio.^[1]

Experimental Workflow

A. Sample Preparation (Protein Precipitation)^{[1][5][6]}

- Aliquot: Transfer 50 µL of patient plasma into a centrifuge tube.
- IS Addition: Add 20 µL of **Flecainide-d4** working solution (e.g., 500 ng/mL in methanol).
- Precipitation: Add 150 µL of Acetonitrile or Methanol (ice-cold). Vortex for 30 seconds.^[1]
- Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.
- Transfer: Inject the supernatant directly or dilute 1:1 with water (to match mobile phase).^[1]

B. LC-MS/MS Conditions^{[1][7][8][5][6][9]}

- Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).^[1]
- Mobile Phase:
 - A: 0.1% Formic Acid in Water.^[1]
 - B: 0.1% Formic Acid in Methanol.^{[1][5]}
 - Mode: Isocratic (e.g., 45% B) or Gradient.^[1]

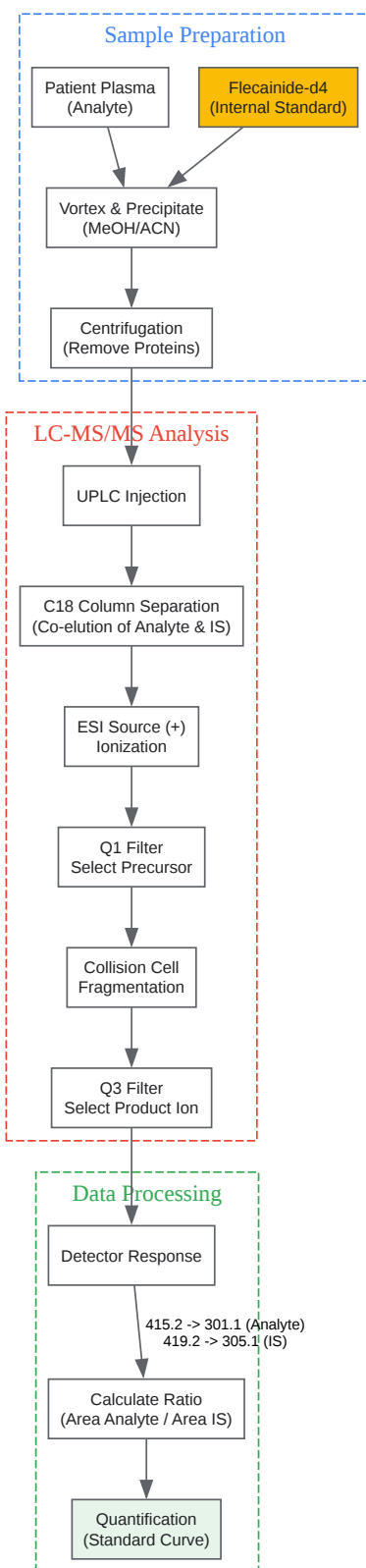
- Flow Rate: 0.3 - 0.4 mL/min.[1]
- Ionization: ESI Positive Mode ().

C. Mass Transitions (MRM)

The fragmentation pattern confirms the location of the deuterium label.[1] The primary fragment results from the cleavage of the amide bond, retaining the benzoyl core (where the label is located).[1]

| Analyte | Precursor Ion () | Product Ion () | Fragmentation Logic |
|---------------|-------------------|-----------------|---|
| Flecainide | 415.2 () | 301.1 | Loss of piperidine moiety (Neutral loss ~114) |
| Flecainide-d4 | 419.2 () | 305.1 | Label is retained on the benzoyl fragment |

Analytical Workflow Diagram



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Caption: Validated LC-MS/MS workflow for Flecainide quantification using **Flecainide-d4** as an Internal Standard.

Biological Context: Mechanism of Action[1][2]

While **Flecainide-d4** is an analytical tool, understanding the pharmacology of the parent drug is essential for interpreting TDM results.[1] Flecainide is a potent Na

Channel Blocker (Class Ic).[1][10]

Mechanism Pathway[1]



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Caption: Pharmacological mechanism of Flecainide blocking Nav1.5 channels to treat arrhythmia.[2][10]

Safety and Handling

Flecainide-d4 should be handled with the same precautions as the parent compound, which is a potent cardiac drug.[1]

- Hazard Class: Acute Toxicity (Oral).[1]
- PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood or biological safety cabinet to prevent inhalation of powder.[1]
- Disposal: Dispose of as hazardous pharmaceutical waste.[1]

References

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[1]

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